5-Nitroisophthalic acid

Übersicht

Beschreibung

Synthesis Analysis

Nitroterephthalic acid is synthesized through several methods, including the nucleophilic substitution of nitro groups in aromatic compounds. For example, new classes of monosubstituted terephthalic acids were prepared from commercial dimethyl nitroterephthalate, involving steps such as nucleophilic substitution, alkylation, and saponification (Kricheldorf & Bürger, 1993).

Molecular Structure Analysis

The molecular structure of nitroterephthalic acid and its derivatives has been extensively studied using various analytical techniques. Single crystal X-ray diffraction analysis has been utilized to explore the crystal structures of copper complexes derived from nitroterephthalic acid, revealing slightly distorted octahedral and square pyramidal coordination geometries (Hasanova et al., 2023).

Chemical Reactions and Properties

Nitroterephthalic acid undergoes various chemical reactions, leveraging its nitro and carboxylic acid functional groups. Its ability to form complexes with metals, as demonstrated by the synthesis of copper complexes, showcases its reactivity and versatility in forming supramolecular structures (Hasanova et al., 2023).

Physical Properties Analysis

The physical properties of nitroterephthalic acid, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. For instance, the synthesis of thermotropic polyesters from 4,4′-biphenyldiol and terephthalic acids with long aralkoxy side chains indicates the impact of molecular modifications on its physical state and phase behavior (Kricheldorf & Bürger, 1993).

Chemical Properties Analysis

The chemical properties of nitroterephthalic acid, such as reactivity towards nucleophilic substitution and ability to participate in polymerization reactions, are pivotal in its applications in materials science. The synthesis and characterization of polymers derived from nitroterephthalic acid highlight its utility as a building block for high-performance materials (Kricheldorf & Bürger, 1993).

Wissenschaftliche Forschungsanwendungen

Kristallstrukturanalyse

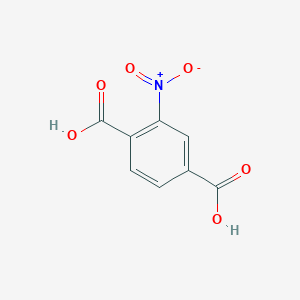

5-Nitroisophthalic acid kristallisiert in der monoklinen Raumgruppe C2/c, wobei die asymmetrische Einheit ein Molekül this compound enthält . Die COOH-Gruppe meta zur Nitro-Position weist eine Unordnung auf, wobei sich das Wasserstoffatom gleichmäßig auf beiden Sauerstoffatomen befindet .

Optische und quantenchemische Studien

Es wurden hochwertige Einkristalle von 3-Nitrophthalic acid (3NTA) gezüchtet, und die Einkristall-Röntgenbeugungsstudie ergab, dass 3NTA in einem monoklinen System kristallisiert . Die optische Bandlücke von 3NTA wird mit 3,99 eV bestimmt, und die untere Grenzfrequenz wird mit 311 nm unter Verwendung von UV-Vis NIR-Transmissionsstudien berechnet .

Nichtlineare optische Anwendungen

3-Nitrophthalic acid zeigt vielversprechende Eigenschaften für nichtlineare optische Anwendungen wie optisches Schalten, optische Begrenzung und Frequenzumwandlung . Die nichtlinearen optischen Eigenschaften von 3-Nitrophthalic acid können je nach spezifischem experimentellen Aufbau und Probenpräparation variieren .

Analyse der thermischen Stabilität

Die thermische Stabilität des Kristalls wurde durch TGA-Analyse bewertet . Dies ist wichtig, um die Eignung des Materials für verschiedene Anwendungen, insbesondere solche, die hohe Temperaturen beinhalten, zu verstehen.

Modifikator in Polyethylenterephthalat

This compound wird als Modifikator in Polyethylenterephthalat verwendet . Dies trägt dazu bei, die Eigenschaften des Materials zu verbessern und es für bestimmte Anwendungen besser geeignet zu machen .

Modifikator in Polyethylenglykol

Neben Polyethylenterephthalat wird this compound auch bei der Modifizierung von Polyethylenglykol verwendet<a aria-label="3: " data-citationid="7c790f46-c748-914b-aa9b-8a0571d02c58-32" h="ID=SERP,5015.1" href="https://www.degruyter.com/document/doi/10.1515/ncrs-2023-

Safety and Hazards

Nitroterephthalic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and kept tightly closed .

Zukünftige Richtungen

Nitroterephthalic acid is used as a modifier in polyethylene terephthalate and in the modification of polyethylene glycol . It is also used in the preparation of many metal-organic frameworks . The global Nitroterephthalic Acid market size in 2023 was XX Million and is expected to grow at a compound annual growth rate (CAGR) of XX% from 2024 till 2031 .

Wirkmechanismus

Target of Action

Nitroterephthalic acid, also known as 2-Nitroterephthalic acid, is a derivative of terephthalic acid . It is primarily used as a building block in the synthesis of lanthanide-based coordination networks, also known as metal-organic frameworks (MOFs) and coordination polymers (CPs) . These MOFs and CPs have various applications in catalysis, gas storage, and drug delivery .

Mode of Action

Nitroterephthalic acid interacts with its targets, the lanthanide ions, to form coordination networks . The nitro group in the compound provides an additional coordination site, allowing for the formation of more complex structures . The exact nature of these interactions and the resulting changes in the target molecules are subject to ongoing research.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of lanthanide-based coordination networks . These networks can have various downstream effects depending on their specific structure and composition .

Result of Action

The primary result of nitroterephthalic acid’s action is the formation of lanthanide-based coordination networks . These networks have various potential applications, including in catalysis, gas storage, and drug delivery . The exact molecular and cellular effects of these networks depend on their specific structure and composition .

Eigenschaften

IUPAC Name |

2-nitroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMITRDILMWWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060583 | |

| Record name | 2-Nitroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610-29-7 | |

| Record name | Nitroterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroterephthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Nitroterephthalic acid?

A1: The molecular formula of 2-Nitroterephthalic acid is C8H5NO6. Its molecular weight is 211.13 g/mol. []

Q2: What spectroscopic techniques are used to characterize 2-Nitroterephthalic acid?

A2: 2-Nitroterephthalic acid can be characterized using a variety of spectroscopic techniques, including:

- Fourier Transform Infrared Spectroscopy (FTIR): This technique helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. Studies have utilized FTIR to confirm the presence of specific functional groups within synthesized 2-NTA based materials. [, , , , ]

- Raman Spectroscopy: Provides complementary information to FTIR by analyzing molecular vibrations using scattered light. It is particularly useful for studying inorganic materials and metal complexes. []

- UV-Visible Diffuse Reflectance Spectroscopy: This technique measures the absorption and reflection of UV-visible light by a sample, providing insights into the electronic structure and band gap of materials. []

- X-ray crystallography: This technique is used to determine the arrangement of atoms within a crystal, providing detailed structural information about the molecule. [, , , , , , , , ]

Q3: What is the crystal structure of 2-Nitroterephthalic acid?

A3: 2-Nitroterephthalic acid crystallizes in the monoclinic space group C2/c. [] The exact arrangement of molecules within the crystal lattice can vary depending on factors such as temperature and solvent used during crystallization.

Q4: How does the presence of the nitro group (-NO2) influence the properties of 2-Nitroterephthalic acid?

A4: The nitro group is a strong electron-withdrawing group, impacting both the physical and chemical properties of 2-NTA. This includes influencing its acidity, solubility in different solvents, and its ability to coordinate with metal ions. [, , , ]

Q5: What are the applications of 2-Nitroterephthalic acid in material science?

A5: Due to its unique structure and properties, 2-NTA is a valuable building block for synthesizing various materials, including:

- Metal-Organic Frameworks (MOFs): 2-NTA can act as an organic linker to create porous MOF structures with applications in gas storage, separation, and catalysis. [, , , , , , , , ]

- Coordination Polymers (CPs): Similar to MOFs, 2-NTA can form coordination polymers with metal ions, leading to materials with intriguing structural features and potential applications in areas like sensing. [, , , , , , , , ]

- Polyarylates: 2-NTA can be used as a monomer in the synthesis of polyarylates, a class of high-performance polymers with potential applications in gas separation membranes. []

Q6: How stable are materials derived from 2-Nitroterephthalic acid?

A6: The stability of 2-NTA-derived materials can vary depending on the specific structure and the conditions they are exposed to.

- Thermal Stability: Thermogravimetric analysis (TGA) is frequently employed to evaluate the thermal stability of these materials. [, , , ] The decomposition temperature often provides insights into their upper temperature limits for applications.

- Chemical Stability: The stability of 2-NTA-derived materials in different chemical environments (e.g., acidic, basic, aqueous) is crucial for their practical use. Researchers have investigated the stability of certain MOFs in these environments to understand their suitability for specific applications. [, ]

Q7: Can 2-Nitroterephthalic acid or its derivatives act as catalysts?

A7: While 2-NTA itself might not be a highly active catalyst, materials incorporating 2-NTA, like MOFs, can exhibit catalytic activity. The presence of Lewis acidic metal sites within the MOF structure, in conjunction with the functionality provided by 2-NTA, can contribute to catalytic activity. []

Q8: How is computational chemistry used in research related to 2-Nitroterephthalic acid?

A8: Computational chemistry plays a crucial role in understanding and predicting the behavior of 2-NTA and its derivatives. Some of its applications include:

- Molecular Docking: This method is used to predict the preferred orientation of 2-NTA when bound to a target molecule, such as a protein. This information is valuable in drug discovery and material design. []

- Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure and properties of molecules and materials. It can provide insights into the electronic properties, bonding characteristics, and reactivity of 2-NTA and its derivatives. []

Q9: How do structural modifications to 2-Nitroterephthalic acid affect the properties of its derivatives?

A9: Modifying the structure of 2-NTA by introducing different functional groups can significantly alter the properties of the resulting materials. For example:

- Introducing a bromine atom: Replacing the nitro group in 2-NTA with a bromine atom can affect the gas permeation properties of the resulting polyarylates. []

- Adding an amine group: Incorporating an amine group along with the nitro group can lead to bifunctional In-MOFs with potentially different properties compared to those with only one type of functional group. []

Q10: What analytical techniques are used to analyze 2-Nitroterephthalic acid and its derivatives?

A10: Several analytical techniques are utilized for analyzing 2-NTA and its derivatives, including:

- Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID), is used to separate and quantify 2-NTA and related compounds in complex mixtures. This technique is particularly useful for analyzing residual solvents in pharmaceuticals and other applications. [, , , , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for separating and quantifying 2-NTA and its derivatives in various matrices. It can be coupled with different detectors, including UV-Vis detectors and mass spectrometers, for specific applications. []

Q11: What stationary phases are commonly used in gas chromatography for analyzing 2-Nitroterephthalic acid and related compounds?

A11: A commonly used stationary phase is a nitroterephthalic acid-modified polyethylene glycol (PEG) column, also known as a DB-FFAP column. This polar stationary phase provides good separation for 2-NTA and related compounds. [, , , , ]

Q12: Is there any information available about the environmental impact of 2-Nitroterephthalic acid and its derivatives?

A12: While the provided research papers primarily focus on the synthesis, characterization, and applications of 2-NTA and its derivatives, there's limited information regarding their environmental impact. It's crucial to consider the potential environmental impact of any chemical compound and explore ways to mitigate any negative effects.

Q13: Are there any alternatives or substitutes for 2-Nitroterephthalic acid in its various applications?

A13: The choice of using 2-NTA or its alternatives depends on the specific application and desired properties. Researchers are constantly exploring new materials and synthetic approaches. For instance, in the context of MOF synthesis, other dicarboxylic acids like terephthalic acid, aminoterephthalic acid, and bromoterephthalic acid can be used as linkers. [] The choice of the optimal linker will be governed by the desired properties of the final MOF.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)